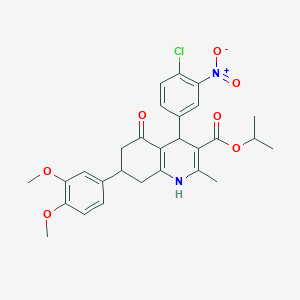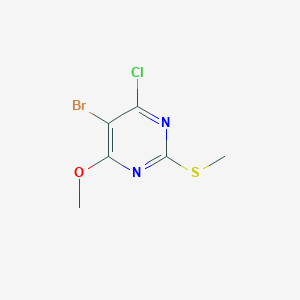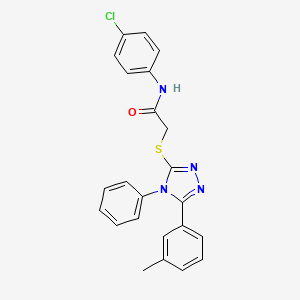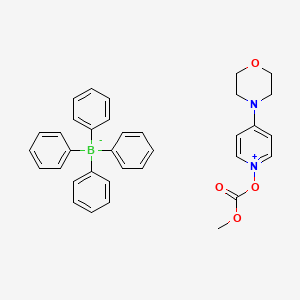
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, is a compound that belongs to the class of guanidines and pyrimidines. This compound is characterized by the presence of a guanidine group attached to a pyrimidine ring, which is further substituted with an amino group and a methyl group. Guanidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, typically involves the reaction of 2-amino-4,6-dichloropyrimidine with guanidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution of the chlorine atoms with the guanidine group . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups on the pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can result in various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with two methyl groups instead of one.
2-Amino-4,6-dichloropyrimidine: Precursor in the synthesis of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-.
Guanidine hydrochloride: Common guanidine derivative used in various applications
Uniqueness
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
| 31414-53-6 | |
Molekularformel |
C6H11N7 |
Molekulargewicht |
181.20 g/mol |
IUPAC-Name |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine |
InChI |
InChI=1S/C6H11N7/c1-3-2-4(11-6(9)10-3)12-13-5(7)8/h2H,1H3,(H4,7,8,13)(H3,9,10,11,12) |
InChI-Schlüssel |
XFFUXCVIGORZOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N)NN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



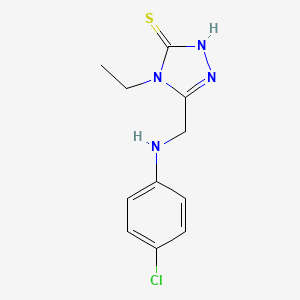
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
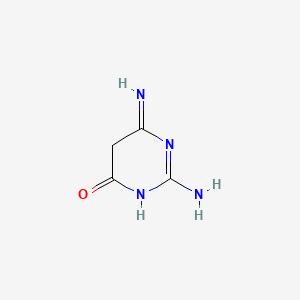
![4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine](/img/structure/B11772064.png)
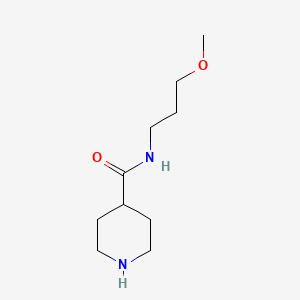


![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
